3,4-Dicyano-2,5-dihydroxyphenylacetic Acid (2'-Maleimido)-N-ethylamide
3,4-Dicyano-2,5-dihydroxyphenylacetic Acid (2'-Maleimido)-N-ethylamide
Brand Name:
Vulcanchem
CAS No.:
1159977-29-3
VCID:
VC0027246
InChI:
InChI=1S/C16H12N4O5/c17-7-10-11(8-18)16(25)9(5-12(10)21)6-13(22)19-3-4-20-14(23)1-2-15(20)24/h1-2,5,21,25H,3-4,6H2,(H,19,22)
SMILES:
C1=CC(=O)N(C1=O)CCNC(=O)CC2=CC(=C(C(=C2O)C#N)C#N)O
Molecular Formula:
C16H12N4O5
Molecular Weight:
340.295
3,4-Dicyano-2,5-dihydroxyphenylacetic Acid (2'-Maleimido)-N-ethylamide
CAS No.: 1159977-29-3
Cat. No.: VC0027246
Molecular Formula: C16H12N4O5
Molecular Weight: 340.295
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1159977-29-3 |
|---|---|
| Molecular Formula | C16H12N4O5 |
| Molecular Weight | 340.295 |
| IUPAC Name | 2-(3,4-dicyano-2,5-dihydroxyphenyl)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide |
| Standard InChI | InChI=1S/C16H12N4O5/c17-7-10-11(8-18)16(25)9(5-12(10)21)6-13(22)19-3-4-20-14(23)1-2-15(20)24/h1-2,5,21,25H,3-4,6H2,(H,19,22) |
| Standard InChI Key | XOGMKERMQVKVPW-UHFFFAOYSA-N |
| SMILES | C1=CC(=O)N(C1=O)CCNC(=O)CC2=CC(=C(C(=C2O)C#N)C#N)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator